molecular formula C8H13NO B13547369 1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one

1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one

Cat. No.: B13547369
M. Wt: 139.19 g/mol
InChI Key: LCNWFWHQOCVJQY-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a methyl group and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one typically involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with ethanone derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydropyridine, followed by the addition of an ethanone derivative to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. Additionally, it can interact with cellular receptors, influencing signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanone group allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanone

InChI

InChI=1S/C8H13NO/c1-7-3-5-9(6-4-7)8(2)10/h3H,4-6H2,1-2H3

InChI Key

LCNWFWHQOCVJQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CCN(CC1)C(=O)C

Origin of Product

United States

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